Azepan-1-ylacetic acid

Description

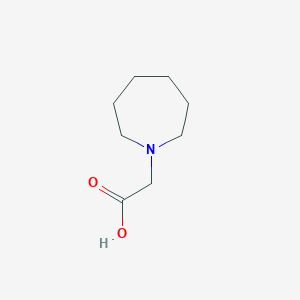

Azepan-1-ylacetic acid (CAS 52703-80-7) is a heterocyclic organic compound characterized by a seven-membered azepane ring fused to an acetic acid moiety. Its molecular formula is C₈H₁₅NO₂, with a molar mass of 157.213 g/mol . It is classified under aliphatic heterocycles, amines, and carboxylic acids, with applications in medicinal chemistry and materials science .

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)7-9-5-3-1-2-4-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKHVWUCJZPGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390109 | |

| Record name | azepan-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52703-80-7 | |

| Record name | azepan-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azepanylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Azepane with Chloroacetic Acid Derivatives

A solvent-free N-alkylation strategy, adapted from imidazole-1-yl-acetic acid synthesis, offers an environmentally benign route to azepan-1-ylacetic acid. In this method, azepane reacts with tert-butyl chloroacetate in the presence of potassium carbonate (K₂CO₃) under thermal conditions (60°C, 4–6 hours). The intermediate tert-butyl ester is hydrolyzed in aqueous media (90–95°C, 2 hours) to yield the free acid, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key advantages :

Acid-Catalyzed Salt Formation in Pharmaceutical Intermediates

This compound derivatives are pivotal in synthesizing bazedoxifene acetate via acid addition salts. For example, l-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (Formula I) is reacted with inorganic or organic acids (e.g., HCl, maleic acid) to form stable salts (Formula II), facilitating purification and subsequent catalytic hydrogenation.

Experimental conditions :

Catalytic Hydrogenation for Deprotection

Catalytic hydrogenation is critical for debenzylation in this compound-containing intermediates. Transfer hydrogenation using ammonium formate and Pearlman’s catalyst (Pd(OH)₂/C) at 50–55°C achieves full deprotection within 2.5 hours. Pressure hydrogenation (1–5 kg/cm² H₂) with 10% Pd/C is equally effective, yielding 67% of the free base after neutralization with triethylamine.

Optimized parameters :

| Parameter | Transfer Hydrogenation | Pressure Hydrogenation |

|---|---|---|

| Catalyst | Pd(OH)₂/C | 10% Pd/C |

| Temperature | 50–55°C | 25–30°C |

| Yield | 57% | 67% |

| Reaction Time | 2.5 hours | 7 hours |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Solvent-free alkylation minimizes waste and costs but requires precise temperature control to avoid side reactions.

-

Acid-catalyzed salt formation enhances intermediate stability, enabling large-scale pharmaceutical production with yields >80%.

-

Catalytic hydrogenation offers rapid deprotection but demands specialized equipment for high-pressure conditions.

Purity and Characterization

-

¹³C NMR (DMSO-d₆) of this compound hydrochloride reveals peaks at δ 25.99 (azepane CH₂), 54.72 (N-CH₂), and 167.99 (COOH).

-

HPLC analysis (C18 column, pH 3.0 phosphate buffer/methanol) confirms purity >99% for pharmaceutical-grade intermediates.

Industrial Applications and Modifications

This compound’s role in bazedoxifene acetate synthesis underscores its industrial relevance. Modifications include:

Chemical Reactions Analysis

Types of Reactions: Azepan-1-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitrogen atom in the azepane ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the nitrogen atom.

Major Products Formed:

Oxidation: Formation of this compound derivatives with oxidized functional groups.

Reduction: Formation of azepan-1-ylmethanol.

Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

CAS Number: 52703-80-7

The structure of azepan-1-ylacetic acid features a seven-membered nitrogen-containing ring (azepane) attached to an acetic acid moiety, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

This compound has been explored for various applications across multiple disciplines:

Medicinal Chemistry

- Therapeutic Potential: The compound is being investigated for its role as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for treating conditions such as neurological disorders and cancer .

- Biological Activity: Studies have shown that this compound can modulate enzyme activity and receptor interactions, which may lead to therapeutic effects in diseases mediated by these pathways .

Biological Research

- Enzyme Interaction Studies: Research indicates that this compound can inhibit specific enzymes, which is crucial for understanding its mechanism of action in biological systems. For instance, it has been tested against PRMT5, a target in cancer therapy .

- Cell Signaling Modulation: The compound's ability to influence G-protein coupled receptors suggests it may affect cellular signaling pathways, impacting gene expression and metabolic processes .

Industrial Applications

- Chemical Synthesis: this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and specialty chemicals.

- Material Science: The compound is also utilized in the production of polymers and coatings due to its unique structural properties that enhance material performance.

Case Study 1: Drug Development

A study investigated the efficacy of this compound derivatives in inhibiting PRMT5 activity in cancer cells. The results indicated that specific modifications to the azepane ring enhanced potency and selectivity against cancer cell lines, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Research on this compound's interaction with cytochrome P450 enzymes demonstrated its role in modulating drug metabolism. This finding is significant for understanding how this compound could influence pharmacokinetics when used alongside other medications .

Mechanism of Action

The mechanism of action of azepan-1-ylacetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepan-1-ylacetic acid is compared below with analogs based on structural modifications, physicochemical properties, and reported applications.

2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride

- CAS : 1956310-41-0

- Molecular Formula: C₁₄H₁₉Cl₂NO₂

- Molar Mass : 304.212 g/mol

- The hydrochloride salt form increases aqueous solubility compared to the free base .

2-Amino-5-methylnicotinic acid

- CAS: Not explicitly provided (refer to ).

- Molecular Features: A pyridine derivative with amino and methyl substituents.

- Key Differences :

6-Azauridine

Physicochemical and Pharmacological Data

Research Findings and Limitations

- This compound: Limited direct pharmacological data are available. Its structural flexibility and dual functional groups suggest utility as a scaffold for drug design, particularly in targeting G protein-coupled receptors (GPCRs) or ion channels .

- Chlorophenyl Derivative: The addition of a 4-chlorophenyl group may improve binding to hydrophobic pockets in proteins, as seen in similar compounds . However, toxicity profiles (e.g., immunogenicity or metabolic stability) remain uncharacterized in the literature provided.

- Comparative Challenges: Evidence gaps exist in direct head-to-head studies of these compounds.

Biological Activity

Azepan-1-ylacetic acid, a compound with the chemical formula C₈H₁₅NO₂ and CAS Number 52703-80-7, has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered azepane ring attached to an acetic acid moiety, which contributes to its unique biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been studied for its potential effects on:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis (Mtb). Notably, one study indicated that related compounds could inhibit Mtb fumarase, an enzyme critical for bacterial survival, although this compound itself did not demonstrate direct bactericidal properties .

- Chelation Properties : Azepan derivatives have been explored as potential chelating agents in radioimmunotherapy. For instance, azepan-based ligands have shown stability in serum and effective binding with radioisotopes like 177Lu, indicating their utility in targeted radiotherapy applications .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For example, one study reported IC50 values that indicate significant inhibition of cell proliferation at certain concentrations. The compound's effects were assessed using standard assays such as MTT or LDH viability assays.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver) | 25 | |

| Azepan-DTPA derivative | Various tumors | 12 |

Case Studies

Several case studies have highlighted the therapeutic potential of azepan derivatives:

- Cancer Treatment : A study involving azepan derivatives demonstrated promising results in treating MTAP-deleted cancer cells by targeting PRMT5 dependencies. The azepan compounds showed selective toxicity towards cancer cells while sparing normal cells .

- Radioimmunotherapy : In a clinical context, azepan-based ligands were tested for their ability to stabilize radiolabeled complexes in vivo. Results indicated that these ligands could effectively hold radioisotopes for extended periods without dissociation, which is crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Azepan-1-ylacetic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with chloroacetic acid derivatives under basic conditions. Characterization requires NMR (¹H/¹³C), IR spectroscopy, and elemental analysis. To ensure reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and validate spectral data against established benchmarks. Include detailed experimental protocols in the Methods section, referencing prior literature for analogous procedures .

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection to quantify impurities. Confirm purity via melting point analysis and comparative NMR integration. Replicate analyses across multiple batches to identify systematic contaminants, and report deviations in the Results section without interpretation .

Q. What experimental controls are critical when studying this compound’s effects on enzyme activity?

- Methodological Answer : Include negative controls (enzyme without substrate), positive controls (known enzyme inhibitors), and solvent controls (e.g., DMSO at matching concentrations). Measure activity spectrophotometrically at varying pH levels to account for acid-base interactions. Statistically analyze dose-response curves using ANOVA to validate significance .

Q. How should researchers handle discrepancies in reported physical properties (e.g., solubility) of this compound?

- Methodological Answer : Cross-reference primary literature from reputable journals (avoiding unvetted sources like ). Replicate solubility tests under identical conditions (temperature, solvent system) and report deviations with error margins. Use systematic reviews to identify consensus values .

Q. What storage conditions are optimal for maintaining this compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Monitor degradation via periodic TLC or HPLC. Preclude hygroscopicity by including desiccants. Document stability data in Supplementary Materials .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity, and how do these align with experimental data?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways, comparing activation energies with experimental kinetic data. Validate models using linear regression analysis and report R² values. Discuss discrepancies in the Discussion section, addressing limitations like solvent effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, pH). Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with computational NMR predictions (e.g., ACD/Labs or MestReNova). If inconsistencies persist, propose conformational dynamics or crystal packing effects in the Discussion .

Q. How can researchers design mechanistic studies to elucidate this compound’s role in catalytic cycles?

- Methodological Answer : Employ kinetic isotope effects (KIEs) to identify rate-determining steps. Use stopped-flow spectroscopy to capture intermediates. Pair with X-ray crystallography or EXAFS to probe structural changes. Statistically analyze rate constants across triplicate trials .

Q. What methodologies validate the biological activity of this compound in complex matrices (e.g., cell lysates)?

- Methodological Answer : Use LC-MS/MS to quantify target engagement, correcting for matrix interference via standard addition. Include isothermal titration calorimetry (ITC) to measure binding affinity. Validate specificity using CRISPR knockouts or competitive assays. Discuss false positives/negatives in the Limitations subsection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.